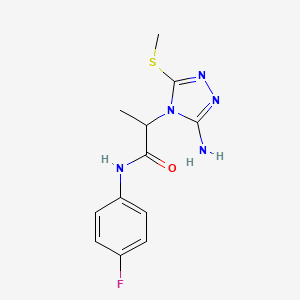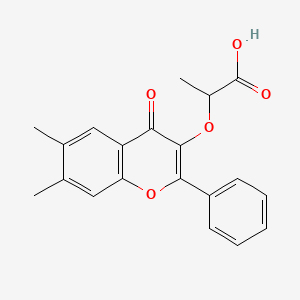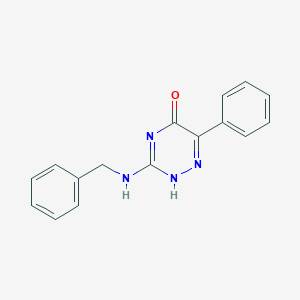![molecular formula C17H14O6 B7735625 2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735625.png)
2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a chromenone moiety, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with chromenone precursors under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes and may involve microwave irradiation to enhance reaction rates .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to chroman derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include furanones, chroman derivatives, and various substituted furan and chromenone compounds .
Scientific Research Applications
2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid involves its interaction with various molecular targets. The furan and chromenone moieties can interact with enzymes and receptors, modulating biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Furan-dicarboxylic acid: Known for its use in polymer production.
2,5-Dimethylfuran: Explored as a biofuel due to its high energy density.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid is unique due to its combined furan and chromenone structure, which imparts a wide range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-[2-(furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9-6-11-13(7-10(9)2)23-16(12-4-3-5-21-12)17(15(11)20)22-8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRKEYZAPPLFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)OCC(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B7735552.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B7735553.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B7735556.png)
![N-(4-hydroxyphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7735559.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7735588.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7735596.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7735598.png)



![2-[2-(3,4-Dimethoxyphenyl)-6,7-dimethyl-4-oxochromen-3-yl]oxyacetamide](/img/structure/B7735618.png)
![2-[2-(Furan-2-yl)-6,7-dimethyl-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735632.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B7735658.png)
